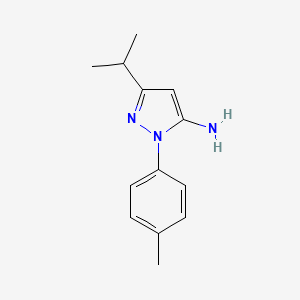

1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-5-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9(2)12-8-13(14)16(15-12)11-6-4-10(3)5-7-11/h4-9H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVNIOLRQWADGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine, also known as 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, is a compound belonging to the pyrazole class, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory effects, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine is C13H17N3, with a structure that includes a phenyl group, an isopropyl group, and an amine group attached to the pyrazole ring.

Structural Representation

| Component | Description |

|---|---|

| Molecular Formula | C13H17N3 |

| SMILES | CC1=CC=C(C=C1)N2C(=C(C=N2)N)C(C)C |

| InChI | InChI=1S/C13H17N3/c1-9(2)13-12(14)8... |

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of pyrazole derivatives, including 1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine. For instance, derivatives of pyrazoles have shown significant activity against various pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for active derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research indicates that certain pyrazole derivatives can inhibit the activity of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds related to this structure demonstrated inhibition of NF-kB/AP-1 reporter activity in cell-based assays, with effective IC50 values below 50 µM .

The biological activity of 1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine is believed to be mediated through its interaction with specific molecular targets. It may inhibit enzymes or receptors that play critical roles in inflammatory responses and microbial resistance. The precise pathways and targets are still under investigation but are expected to involve modulation of signaling cascades related to inflammation and microbial growth.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study showed that pyrazole derivatives exhibited significant bactericidal activity against resistant strains of bacteria. The time-kill assay confirmed that these compounds not only inhibited growth but also killed the bacteria effectively .

- Cancer Research : Pyrazole compounds have been explored for their anticancer properties. For instance, certain derivatives demonstrated cytotoxic effects against cancer cell lines such as MCF7 and A549, with IC50 values indicating substantial growth inhibition .

Comparative Analysis

To understand the uniqueness of 1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-phenyl-3-(propan-2-yl)-1H-pyrazole | Lacks amine group at position five | Moderate antimicrobial effects |

| 3-(propan-2-yl)-1H-pyrazol-5-amine | Lacks phenyl group at position four | Limited anti-inflammatory activity |

| 4-methylphenylpyrazole | Lacks isopropyl group at position three | Variable biological activities |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, studies have shown that 1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases associated with tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases .

Neuroprotective Properties

Recent studies suggest that this pyrazole derivative may offer neuroprotective effects by modulating pathways involved in oxidative stress and neuronal apoptosis. This opens avenues for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pesticide Development

The unique structure of 1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine allows it to act as a scaffold for developing new agrochemicals. Research has focused on its efficacy as a pesticide, targeting specific pests while minimizing harm to beneficial insects .

Herbicide Potential

Studies have indicated that this compound may possess herbicidal properties, potentially offering a selective approach to weed management in various crops. Its effectiveness against resistant weed species is currently under investigation .

Polymer Chemistry

In materials science, 1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to the development of advanced materials with improved performance characteristics .

Nanotechnology Applications

The compound's ability to form coordination complexes with metal ions makes it suitable for applications in nanotechnology, particularly in the synthesis of metal-organic frameworks (MOFs) that can be used in gas storage and catalysis .

Case Studies

Comparison with Similar Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-Donating vs. Substitution with 4-fluorophenyl (electron-withdrawing) increases polarity and may improve binding affinity to targets like kinases, as seen in fluorinated kinase inhibitors . Methoxy groups (e.g., in C₁₆H₁₅N₃O) significantly boost electron density, improving solubility but possibly reducing metabolic stability .

Heterocyclic Modifications :

- Replacement of phenyl with thiazole (e.g., C₁₄H₁₄N₄S) introduces sulfur atoms, enabling hydrogen bonding and π-stacking interactions critical for protein binding .

Preparation Methods

General Synthetic Strategy for 5-Aminopyrazole Derivatives

The most versatile and commonly employed synthetic approach to 5-aminopyrazoles involves the condensation of β-ketonitriles or β-diketones with hydrazines. This method enables selective formation of the pyrazole ring with an amino substituent at the 5-position, which is critical for the target compound.

Preparation via Condensation of β-Ketonitriles with Hydrazines

Reaction Overview: The condensation of β-ketonitriles with hydrazine derivatives leads to 5-aminopyrazole cores. For example, 3-oxo-3-(pyrrol-2-yl)propanenitrile reacting with hydrazine hydrate forms 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile, demonstrating the utility of this approach for substituted pyrazoles.

Relevance to Target Compound: For 1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine, a β-ketonitrile or β-diketone bearing the 4-methylphenyl and isopropyl substituents can be employed with hydrazine or substituted hydrazines to achieve the desired substitution pattern.

Regioselective Synthesis Using Trichloromethyl Enones

A recent regiocontrolled methodology utilizes trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. The reaction selectivity depends on the hydrazine form used:

- Aryl hydrazine hydrochlorides yield the 1,3-regioisomer.

- Free hydrazines lead exclusively to the 1,5-regioisomer.

Methanol is the preferred solvent, as it facilitates methanolysis of the trichloromethyl group, enabling a one-pot three-component regioselective synthesis with moderate to excellent yields (37–97%).

This method can be adapted to synthesize pyrazole derivatives with 4-methylphenyl and isopropyl substituents by selecting appropriate enone and hydrazine precursors.

C-Acylation of Pyrazolones as a Route to Substituted Pyrazoles

Selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one derivatives has been demonstrated using calcium hydroxide and acyl chlorides such as p-toluoyl chloride. This method yields 4-(4-methylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-one, which can be further transformed into the target 5-aminopyrazole by appropriate amination steps.

- Reaction Conditions: The pyrazolone starting material is fully dissolved before adding calcium hydroxide, followed by heating and addition of acyl chloride.

- Purification: Products are analyzed by TLC and melting points to confirm purity.

- Yields: High selectivity for C-acylation over O-acylation is achieved under optimized conditions.

Multi-Step Synthetic Routes Involving Suzuki Coupling and Subsequent Functionalization

Advanced synthetic routes involve palladium-catalyzed Suzuki coupling reactions to construct pyrazole derivatives with aryl substituents, followed by deprotection and amination steps:

- Suzuki Reaction: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile in the presence of Pd catalyst and sodium carbonate base in mixed solvents (THF-water).

- Deprotection: Acidic conditions (30% HCl) at low temperature remove protecting groups.

- Amination: Subsequent treatment with ammonia water and controlled precipitation yields the desired aminopyrazole derivatives.

This approach allows for precise introduction of substituents such as 4-methylphenyl and isopropyl groups by modifying the aryl halide and pyrazole precursors accordingly.

Process Optimization and Purification

- Temperature Control: Reactions are typically conducted under carefully controlled temperatures ranging from 0°C to 110°C depending on the step, to optimize yields and selectivity.

- Workup Procedures: Organic layers are washed with aqueous sodium bicarbonate, sodium chloride solutions, and deionized water to remove impurities.

- Isolation: Cooling and filtration steps are used to precipitate and isolate the product, followed by drying at moderate temperatures (40–45°C) for extended periods (15–20 hours).

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation of β-ketonitriles with hydrazines | β-ketonitrile + hydrazine hydrate, reflux or microwave heating | Versatile, direct 5-aminopyrazole formation | Requires suitable β-ketonitrile precursors |

| Regioselective synthesis via trichloromethyl enones | Trichloromethyl enones + arylhydrazine hydrochloride, MeOH solvent | High regioselectivity, one-pot process | Limited to carboxyalkyl-substituted pyrazoles |

| C-Acylation of pyrazolones | 3-methyl-1-phenyl-pyrazol-5-one + Ca(OH)2 + p-toluoyl chloride | Selective C-acylation, well-characterized | Requires additional amination steps |

| Suzuki coupling and functionalization | Boronic ester + aryl halide + Pd catalyst + base, followed by deprotection and amination | Enables complex substitution patterns | Multi-step, requires expensive catalysts |

Research Findings and Yields

- The trichloromethyl enone method yields 1,3-regioisomers in 37–97% yield depending on substrates.

- C-acylation reactions provide pure products with melting points confirming structure and selectivity.

- Suzuki coupling processes achieve high purity with catalyst loading as low as 0.5–2 mol-% Pd(OAc)2, improving cost-effectiveness.

Q & A

Q. Key Steps

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine + α,β-unsaturated ketone, H₂SO₄ (reflux) | ~45% | |

| Oxidation | MnO₂ or KMnO₄ in acetone | 60-70% |

What spectroscopic and analytical methods are used to characterize pyrazole-5-amine derivatives?

Q. Basic Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents and confirms regiochemistry (e.g., distinguishing N1 vs. N2 substitution) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves molecular geometry and dihedral angles between aromatic rings (e.g., 16.8°–51.7° in related structures) .

Q. Advanced Methods

How do substituents on the phenyl ring influence physicochemical properties?

Q. Basic Structure-Property Relationships

- Solubility : Methoxy or propyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .

- Stability : Electron-withdrawing groups (e.g., halogens) increase oxidative stability, while electron-donating groups (e.g., methyl) may accelerate degradation .

Example : Ethoxy and propyl substituents in analogs improve reactivity in nucleophilic environments .

How can reaction conditions be optimized for high-yield synthesis?

Q. Advanced Methodological Strategies

- Temperature Control : Cyclization at 120°C with POCl₃ maximizes yield by minimizing side reactions .

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) accelerate condensation steps .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Case Study : Tobiishi et al. achieved 70% yield by optimizing reaction time and stoichiometry in pyrazole acyl thiourea synthesis .

How do structural modifications impact biological activity?

Q. Advanced Structure-Activity Relationship (SAR) Insights

Q. Substituent Effects

| Substituent | Biological Activity | Mechanism |

|---|---|---|

| 4-Methylphenyl | Moderate COX-2 inhibition | Steric hindrance reduces binding affinity |

| 4-Methoxyphenyl | Enhanced antitubulin activity | Improved π-π stacking with tubulin |

What methodologies are used to evaluate biological activity in research?

Q. Advanced Assay Design

Example : Díaz et al. used human cancer cell lines (HCT-116, MCF-7) to assess diarylpyrazole cytotoxicity .

How can computational modeling aid in pyrazole-5-amine research?

Q. Advanced Computational Approaches

- Molecular Docking : Predict binding modes to targets like σ₁ receptors or tubulin (AutoDock Vina, Glide) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Case Study : Docking studies revealed that 4-methylphenyl derivatives form hydrogen bonds with tubulin’s β-subunit, explaining their antitubulin efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.